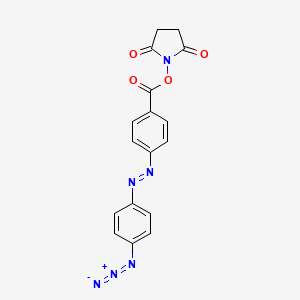
Abose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Azidoazobenzene-4-oxysuccinimide ester is a chemical compound with the molecular formula C17H12N6O4 and a molar mass of 364.31 g/mol . This compound is known for its unique structure, which includes an azido group, an azobenzene moiety, and an oxysuccinimide ester. It is used in various scientific research applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Azidoazobenzene-4-oxysuccinimide ester typically involves the following steps:
Formation of Azobenzene: The initial step involves the synthesis of azobenzene through the diazotization of aniline followed by coupling with another aniline molecule.
Introduction of Azido Group: The azido group is introduced by treating the azobenzene with sodium azide under appropriate conditions.
Formation of Oxysuccinimide Ester: The final step involves the esterification of the azidoazobenzene with oxysuccinimide using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for 4’-Azidoazobenzene-4-oxysuccinimide ester are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4’-Azidoazobenzene-4-oxysuccinimide ester undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Photochemical Reactions: The azobenzene moiety can undergo photoisomerization upon exposure to UV light, switching between trans and cis forms.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF) as solvent.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Photoisomerization: UV light source.
Major Products Formed
Substitution: Various azido derivatives.
Reduction: Amine derivatives.
Photoisomerization: Cis and trans isomers of azobenzene.
Aplicaciones Científicas De Investigación
4’-Azidoazobenzene-4-oxysuccinimide ester has a wide range of applications in scientific research:
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and photodynamic therapy.
Industry: Utilized in the development of photoresponsive materials and coatings.
Mecanismo De Acción
The mechanism of action of 4’-Azidoazobenzene-4-oxysuccinimide ester involves its ability to undergo photochemical and chemical transformations. The azido group can form reactive intermediates that can covalently modify target molecules. The azobenzene moiety can switch between trans and cis forms upon exposure to light, allowing for controlled activation and deactivation of the compound’s reactivity.
Comparación Con Compuestos Similares
4’-Azidoazobenzene-4-oxysuccinimide ester can be compared with other similar compounds such as:
4-Azidobenzoic Acid: Similar in having an azido group but lacks the azobenzene and oxysuccinimide ester moieties.
Azobenzene-4,4’-dicarboxylic Acid: Contains the azobenzene moiety but lacks the azido and oxysuccinimide ester groups.
N-Hydroxysuccinimide Esters: Commonly used in bioconjugation but do not contain azido or azobenzene groups.
The uniqueness of 4’-Azidoazobenzene-4-oxysuccinimide ester lies in its combination of azido, azobenzene, and oxysuccinimide ester functionalities, making it a versatile compound for various applications.
Propiedades
Número CAS |
74713-43-2 |
|---|---|
Fórmula molecular |
C17H12N6O4 |
Peso molecular |
364.3 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-[(4-azidophenyl)diazenyl]benzoate |
InChI |
InChI=1S/C17H12N6O4/c18-22-21-14-7-5-13(6-8-14)20-19-12-3-1-11(2-4-12)17(26)27-23-15(24)9-10-16(23)25/h1-8H,9-10H2 |
Clave InChI |
QYPFWKJBPOOSON-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=[N+]=[N-] |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=[N+]=[N-] |
Sinónimos |
4'-azidoazobenzene-4-oxysuccinimide ester ABOSE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















